molecular formula C11H14N2O2 B156647 2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate CAS No. 136910-75-3

2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate

Cat. No.: B156647
CAS No.: 136910-75-3
M. Wt: 206.24 g/mol
InChI Key: SBKCKKGFPVFSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-indol-5-yl N,N-dimethylcarbamate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group . Another method involves the use of diazomethane without any catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indol-5-yl N,N-dimethylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2,3-Dihydro-1H-indol-5-yl N,N-dimethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes with high affinity, thereby affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: Another indole derivative with significant biological activities.

    Indole-3-acetic acid: A plant hormone with various biological functions.

    Indole-3-butyric acid: Used as a rooting hormone in plant propagation.

Uniqueness

2,3-Dihydro-1H-indol-5-yl N,N-dimethylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-13(2)11(14)15-9-3-4-10-8(7-9)5-6-12-10/h3-4,7,12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKCKKGFPVFSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30929578
Record name 2,3-Dihydro-1H-indol-5-yl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136910-75-3
Record name Indolinyl-N,N-dimethylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136910753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-1H-indol-5-yl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.